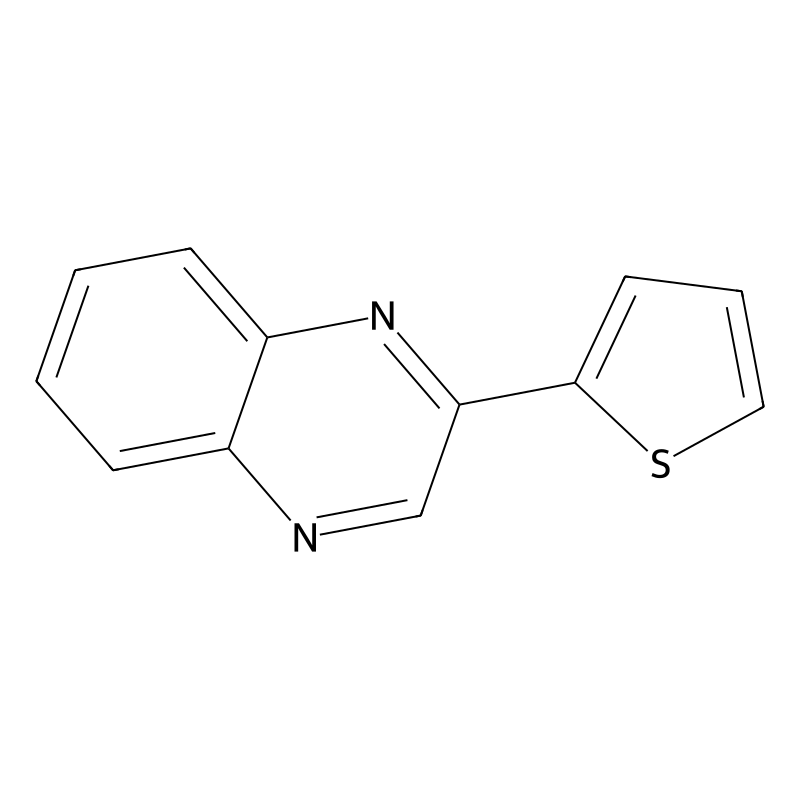

2-(2-Thienyl)quinoxaline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Ir(III) Complexes

Specific Scientific Field: This application falls under the field of Inorganic Chemistry, specifically in the study of transition metal-based deep red emitting luminophores .

Methods of Application or Experimental Procedures: The 2-(2-Thienyl)quinoxaline species were synthesized and then investigated as cyclometalating agents for Ir(III) to yield [Ir(C^N)2(bipy)]PF6 (where C^N = the cyclometalated ligand; bipy = 2,2′-bipyridine) . Eight complexes were successfully isolated and fully characterized by an array of spectroscopic and analytical techniques .

Results or Outcomes: The photophysical properties of the complexes revealed that each complex is luminescent under ambient conditions with a range of emission wavelengths observed (665–751 nm), indicating that electronic tuning can be achieved via both the thienyl and quinoxaline moieties .

Anticancer Research

Specific Scientific Field: This application falls under the field of Medicinal Chemistry and Pharmacology, specifically in the development of anticancer agents .

Summary of the Application: Quinoxaline derivatives, including 2-(2-Thienyl)quinoxaline, have been used in the synthesis of potential anticancer agents . These compounds have shown promising results in inhibiting the growth of cancer cells .

Methods of Application or Experimental Procedures: Novel quinoxaline derivatives were synthesized via the reaction of 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide with different aldehydes, ketones, diketones, ketoesters, as well as hydrazine, phenyl isothiocyanate, carbon disulphide . The synthesized compounds were then screened for their in vitro anticancer activities .

Results or Outcomes: Most of the synthesized compounds exhibited good anticancer activity. MTT assay revealed that compounds 11 and 13 were the most potent and exhibited very strong anticancer activity against the three cancer cell lines with IC50 values ranging from 0.81 μM to 2.91 μM .

2-(2-Thienyl)quinoxaline is a heterocyclic compound that combines both quinoxaline and thiophene moieties. Quinoxaline is a bicyclic structure composed of two fused aromatic rings, while thiophene is a five-membered aromatic ring containing sulfur. This compound is of significant interest due to its unique electronic properties and potential applications in various fields, including organic electronics, photonics, and medicinal chemistry. The presence of the thiophene ring enhances the compound's conjugation and fluorescence properties, making it suitable for applications in light-emitting devices and as a ligand in coordination chemistry.

- Nucleophilic Substitution: The thiophene ring can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.

- Electrophilic Aromatic Substitution: Both the quinoxaline and thiophene rings are susceptible to electrophilic attack, enabling functionalization at different positions.

- Metal Coordination: The compound can act as a ligand in coordination complexes, particularly with transition metals like iridium, forming luminescent complexes useful in photonic applications .

Research indicates that 2-(2-Thienyl)quinoxaline derivatives exhibit various biological activities. Some studies have reported:

- Antimicrobial Properties: Certain derivatives have shown effectiveness against bacterial strains, suggesting potential as antimicrobial agents.

- Anticancer Activity: Compounds within this class have been studied for their ability to inhibit cancer cell proliferation, indicating promise in cancer therapy.

- Neuroprotective Effects: Some derivatives may possess neuroprotective properties, potentially beneficial for treating neurodegenerative diseases .

Several synthetic routes have been developed for the preparation of 2-(2-Thienyl)quinoxaline:

- Condensation Reactions: A common method involves the condensation of 1,2-phenylenediamine with 2-thiophenecarboxaldehyde or its derivatives under acidic conditions.

- Microwave-Assisted Synthesis: This method offers a rapid and efficient approach to synthesizing quinoxaline derivatives, utilizing microwave irradiation to enhance reaction rates and yields .

- Multicomponent Reactions: Recent advancements include one-pot multicomponent reactions that allow for the simultaneous formation of multiple bonds, increasing efficiency .

The unique properties of 2-(2-Thienyl)quinoxaline make it suitable for various applications:

- Organic Light Emitting Diodes (OLEDs): Due to its fluorescence properties, it is explored as a component in OLEDs.

- Photovoltaics: The compound's electronic characteristics are advantageous in solar cell technologies.

- Coordination Chemistry: As a ligand for transition metals, it forms complexes that are studied for their luminescent properties and potential use in catalysis .

Interaction studies involving 2-(2-Thienyl)quinoxaline often focus on its coordination with metal ions. These studies reveal:

- Binding Affinity: The compound demonstrates varying binding affinities depending on the metal center used (e.g., iridium complexes show strong luminescence).

- Photophysical Properties: The interaction with metals alters the emission spectra, which can be tuned by modifying the thiophene or quinoxaline components .

Several compounds share structural similarities with 2-(2-Thienyl)quinoxaline. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 2-(3-Thienyl)quinoxaline | Similar structure but different thiophene position | Exhibits different electronic properties due to position |

| 2-(4-Thienyl)quinoxaline | Another positional isomer | Varies in reactivity and binding capabilities |

| 2-(Phenyl)quinoxaline | Lacks sulfur atom | Shows different photophysical properties |

| 2-(Thienyl)benzothiazole | Contains benzothiazole instead of quinoxaline | Displays distinct biological activities |

The presence of the sulfur atom in 2-(2-Thienyl)quinoxaline contributes to its unique electronic properties compared to other similar compounds, enhancing its potential applications in materials science and medicinal chemistry.

The molecular structure of 2-(2-Thienyl)quinoxaline is characterized by the molecular formula C₁₂H₈N₂S, representing a heterocyclic compound with a molecular weight of 212.27 atomic mass units. The compound consists of a quinoxaline ring system substituted at the 2-position with a 2-thienyl group, creating a conjugated π-electron system that spans both aromatic rings. Crystallographic analysis conducted at 293 Kelvin has revealed that the molecule adopts a completely planar geometry, with all atoms lying essentially in the same plane. This planarity is crucial for the compound's electronic properties and facilitates efficient π-π stacking interactions in the solid state.

The crystal structure determination shows that molecules pack in a characteristic herring-bone pattern, which is commonly observed in planar aromatic compounds. Single-crystal X-ray diffraction studies have provided detailed structural parameters, including carbon-carbon bond lengths with a mean value of 0.002 Ångström, and an R-factor of 0.045 with a weighted R-factor of 0.112. The data-to-parameter ratio of 34.8 indicates high-quality crystallographic data with excellent precision in the structural determination.

Physical property measurements have established key characteristics of the compound. The density has been calculated as 1.288 grams per cubic centimeter, while the boiling point is estimated at 361.9 degrees Celsius at 760 millimeters of mercury pressure. The flash point has been determined to be 168.1 degrees Celsius, and the refractive index is calculated as 1.693. These properties reflect the compound's stability and relatively high molecular cohesion due to extensive conjugation and intermolecular interactions.

Historical Development and Synthesis Evolution

The synthetic approach to 2-(2-Thienyl)quinoxaline has evolved significantly since its initial development, with multiple methodologies now available for its preparation. The classical synthesis involves the condensation reaction between thiophen-2-ylglyoxal and 1,2-phenylenediamine in refluxing 95% ethanol for 2 hours. This method represents a direct application of the general quinoxaline synthesis strategy, where α-dicarbonyl compounds react with ortho-diamines to form the characteristic pyrazine ring fused to the benzene system.

The reaction mechanism proceeds through initial nucleophilic attack of the diamine on the carbonyl groups of the glyoxal, followed by cyclization and elimination of water molecules. The resulting mixture requires filtration and washing with ice-cold ethanol to remove impurities. Recrystallization from a boiling ethanol-toluene mixture provides pure product, and crystals suitable for X-ray analysis can be grown from slowly evaporated ethanol solutions.

Recent advances in synthetic methodology have introduced microwave-assisted approaches that significantly reduce reaction times and improve yields. These modern techniques employ catalytic amounts of graphene oxide, which facilitates the nucleophilic displacement reactions with reaction times as short as 15 minutes and yields approaching 90%. The optimization of reaction conditions has been particularly focused on the choice of halogenated precursors, with 1-fluoro-2-nitrobenzene showing superior reactivity compared to 1-chloro-2-nitrobenzene.

Alternative synthetic routes have been developed that involve palladium-catalyzed coupling reactions for the formation of more complex derivatives. These methods allow for the introduction of various functional groups at different positions of the quinoxaline and thiophene rings, enabling the synthesis of a library of compounds with tailored properties. The development of electrochemical synthesis methods has also been explored, offering advantages in terms of environmental sustainability and reaction efficiency.

Significance in Heterocyclic Chemistry

2-(2-Thienyl)quinoxaline occupies a unique position in heterocyclic chemistry due to its role as a versatile building block that combines two important heterocyclic systems. The quinoxaline moiety is recognized as a privileged scaffold in medicinal chemistry, exhibiting broad-spectrum biological activities including antibacterial, antitubercular, and anticancer properties. The incorporation of a thiophene ring adds additional dimensions to the compound's electronic and photophysical properties, making it particularly valuable in materials science applications.

The compound demonstrates remarkable fluorescence properties in the visible region, with emission wavelengths ranging from 401 to 491 nanometers depending on the molecular structure and extent of conjugation. This tunable emission behavior has made it an attractive candidate for organic light-emitting devices and fluorescent probes. The electronic properties are fundamentally influenced by the electron-withdrawing nature of the quinoxaline ring and the electron-donating character of the thiophene substituent, creating a donor-acceptor system with unique charge-transfer characteristics.

In coordination chemistry, 2-(2-Thienyl)quinoxaline has proven to be an excellent cyclometalating ligand for transition metals, particularly iridium. The formation of [Ir(C^N)₂(bipy)]PF₆ complexes, where C^N represents the cyclometalated ligand and bipy is 2,2'-bipyridine, results in luminescent complexes with emission wavelengths spanning from 665 to 751 nanometers. These deep red emitters demonstrate that electronic tuning can be achieved through modifications of both the thienyl and quinoxaline components of the ligand structure.

The compound's significance extends to polymer chemistry, where it has been incorporated into conjugated polymer backbones to create low band gap materials. These donor-acceptor copolymers exhibit promising properties for organic photovoltaic applications and organic field-effect transistors. The ability to functionalize the quinoxaline ring system at various positions allows for precise control over the electronic properties of the resulting polymeric materials.

X-ray crystallographic investigations of 2-(2-thienyl)quinoxaline have been primarily conducted through the analysis of its silver(I) coordination complexes. The most comprehensive structural data comes from the bis[2-(thiophen-2-yl)quinoxaline-κN⁴]silver(I) perchlorate complex, which crystallizes in the monoclinic space group C2/c [1] [2] [3]. The crystal structure reveals fundamental insights into the molecular geometry and intermolecular interactions of the thienylquinoxaline ligand.

The crystallographic analysis demonstrates that the silver(I) metal center occupies a twofold symmetry axis, with the perchlorate anion also positioned on this axis, albeit with disorder [1]. The unit cell parameters include a = 29.8739(8) Å, b = 10.6344(4) Å, c = 7.6425(4) Å, and β = 99.930(4)°, yielding a volume of 2391.58(17) Ų [1] [2]. The crystal density is calculated to be 1.755 Mg m⁻³ with Z = 4, indicating four formula units per unit cell [1].

Data collection was performed using Mo Kα radiation (λ = 0.71073 Å) at 293 K, resulting in 3957 independent reflections with a refinement R-factor of 0.030 and weighted R-factor of 0.072 [1] [2]. The goodness of fit value of 0.82 indicates high-quality structural refinement [1]. The crystal structure exhibits excellent data-to-parameter ratio and minimal residual electron density (Δρmax = 0.36 e Å⁻³, Δρmin = -0.29 e Å⁻³) [1].

Comparative crystallographic studies of related compounds, including 2,3-di-(2-thienyl)quinoxaline and nitro-substituted derivatives, provide additional structural insights. The 2,3-di-(2-thienyl)quinoxaline crystallizes in a monoclinic system (space group P2₁/c) with unit cell dimensions a = 11.7649 Å, b = 5.3386 Å, and c = 24.3536 Å [4].

Molecular and Electronic Structure

The molecular architecture of 2-(2-thienyl)quinoxaline consists of a quinoxaline core (C₈H₄N₂) substituted at the 2-position with a thiophene ring (C₄H₃S), resulting in the molecular formula C₁₂H₈N₂S and a molecular weight of 212.27 g/mol [5] [6]. The compound exhibits a nearly planar molecular geometry, with the extended π-conjugation system spanning both the quinoxaline and thiophene moieties [1] [2].

Electronic structure investigations reveal that the quinoxaline core functions as an electron-accepting unit, while the thiophene ring acts as an electron-donating component, creating a donor-acceptor (D-A) system [7] [8]. This arrangement facilitates intramolecular charge transfer processes that significantly influence the compound's photophysical properties [9] [7]. The frontier molecular orbitals demonstrate delocalization across both aromatic systems, with the highest occupied molecular orbital (HOMO) primarily localized on the thiophene donor and the lowest unoccupied molecular orbital (LUMO) concentrated on the quinoxaline acceptor [9] [8].

Computational studies using density functional theory (DFT) methods have provided detailed insights into the electronic structure. Calculations employing the B3LYP functional with various basis sets (6-31G(d,p) and 6-311G(d,p)) confirm the planar geometry and reveal that the HOMO energy levels range from -5.58 to -6.38 eV, while LUMO levels span -2.77 to -3.81 eV [9] [10]. The resulting band gaps, calculated from electrochemical data, fall within 1.77-2.09 eV [9].

The dipole moment of the quinoxaline core is reported as 0.51 Debye, with ionization potentials of 8.99 eV and 10.72 eV for the first and second ionizations, respectively [11]. These values indicate moderate polarity and reasonable electron-releasing capability under appropriate conditions [11].

Conformational Analysis of Thiophene-Quinoxaline Junction

The conformational relationship between the thiophene and quinoxaline rings represents a critical structural feature that influences the compound's properties. Crystallographic evidence consistently demonstrates that 2-(2-thienyl)quinoxaline adopts a nearly planar conformation, with the thiophene ring making a dihedral angle of 10.88(8)° with respect to the quinoxaline plane in the silver complex [1] [2] [3].

This small dihedral angle indicates substantial conjugation between the two ring systems, facilitating efficient electronic communication and charge transfer processes [1]. The near-planar arrangement maximizes orbital overlap between the π-systems of the thiophene and quinoxaline moieties, resulting in extended conjugation that significantly affects the compound's absorption and emission properties [7] [8].

Comparative analysis of related bis-substituted derivatives reveals varying conformational preferences. In 2,3-di-(2-thienyl)quinoxaline, one thiophene ring maintains near-coplanarity with the quinoxaline plane (dihedral angle = 3.29°), while the other adopts a nearly perpendicular orientation (dihedral angle = 83.96°) [4] [12] [13]. This conformational asymmetry creates a twisted molecular geometry that influences packing arrangements and intermolecular interactions [4].

Nitro-substituted derivatives exhibit different conformational behaviors. In 5-nitro-2,3-bis(thiophen-2-yl)quinoxaline, the thienyl rings make dihedral angles of 35.16(5)° and 24.94(3)° with the quinoxaline mean plane [14]. Conversely, 6-nitro-2,3-bis(thiophen-2-yl)quinoxaline shows one ring nearly coplanar (3.29°) and another perpendicular (83.96°) to the quinoxaline plane [12] [13].

Dihedral Angle Effects on Molecular Planarity

The dihedral angle between the thiophene and quinoxaline rings profoundly influences the molecular planarity and, consequently, the electronic properties of 2-(2-thienyl)quinoxaline derivatives. Systematic analysis of crystallographic data reveals a range of dihedral angles from near-coplanarity (3.29°) to near-perpendicularity (83.96°), depending on substitution patterns and crystal packing environments [4] [14] [12] [13].

Small dihedral angles (< 15°) promote extensive π-conjugation and planar molecular geometries, leading to red-shifted absorption maxima and enhanced extinction coefficients [7] [8]. The 10.88(8)° dihedral angle observed in the silver complex of 2-(2-thienyl)quinoxaline exemplifies this near-planar configuration, resulting in effective electronic delocalization across the entire molecular framework [1] [2].

Intermediate dihedral angles (15-45°) represent a compromise between conjugation and steric effects. The 24.94(3)° and 35.16(5)° angles observed in nitro-substituted derivatives indicate moderate deviation from planarity while maintaining significant orbital overlap [14]. These configurations often result in intermediate absorption characteristics and may exhibit enhanced solubility due to reduced molecular planarity [14].

Large dihedral angles (> 60°) approaching perpendicularity effectively disrupt conjugation between the ring systems, leading to localized electronic properties and blue-shifted absorption spectra [4] [12] [13]. The 83.96(4)° angle observed in certain conformers represents near-orthogonal arrangements where the thiophene and quinoxaline π-systems exhibit minimal electronic communication [4] [13].

The conformational flexibility around the thiophene-quinoxaline junction allows for dynamic behavior in solution, with the molecule potentially accessing multiple conformational states depending on environmental conditions such as solvent polarity, temperature, and intermolecular interactions [4] [15].

Quantum Chemical Investigations

Comprehensive quantum chemical studies have been conducted on 2-(2-thienyl)quinoxaline using various computational methods to elucidate its electronic structure, spectroscopic properties, and conformational behavior. Density functional theory (DFT) calculations represent the primary theoretical approach, with the B3LYP hybrid functional providing reliable results for ground-state geometry optimization and electronic property predictions [10] [16].

Ground-state geometry optimizations using B3LYP/6-31G(d,p) level of theory confirm the experimentally observed near-planar molecular geometry [10]. The optimized structures consistently show small dihedral angles between the thiophene and quinoxaline rings, validating the crystallographic findings [10] [16]. Higher-level calculations using B3LYP/6-311G(d,p) basis sets provide more accurate energetic and spectroscopic predictions while maintaining computational efficiency [10] [16].

Time-dependent density functional theory (TD-DFT) calculations using the CAM-B3LYP functional have been employed to investigate excited-state properties and electronic transitions [10] [16]. These calculations predict absorption maxima around 415 nm, corresponding to n→π* transitions with high oscillator strengths (f ≈ 0.90) [16]. The theoretical predictions show excellent agreement with experimental UV-Vis absorption data, validating the computational methodology [10] [16].

Molecular orbital analysis reveals that the frontier orbitals are delocalized across both the quinoxaline and thiophene moieties, with the HOMO primarily localized on the electron-rich thiophene ring and the LUMO concentrated on the electron-deficient quinoxaline core [9] [8]. This orbital distribution supports the donor-acceptor character of the molecule and explains the observed intramolecular charge transfer processes [9] [7].

Natural bond orbital (NBO) analysis provides insights into the electronic interactions between the thiophene and quinoxaline fragments [17]. Charge decomposition analysis (CDA) reveals significant charge transfer from the thiophene donor to the quinoxaline acceptor, quantifying the extent of electronic communication between the ring systems [18] [17].

Solvation effects have been investigated using the integral equation formalism polarizable continuum model (IEF-PCM), which accounts for solvent-solute interactions in the quantum chemical calculations [10]. These studies explain the observed solvatochromic behavior, where emission wavelengths red-shift with increasing solvent polarity [7] [8]. The calculations demonstrate that polar solvents stabilize the charge-separated excited state, leading to reduced emission energies [10].